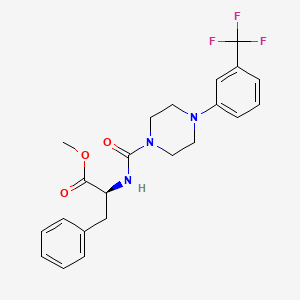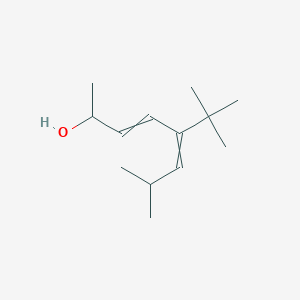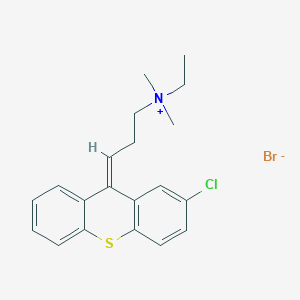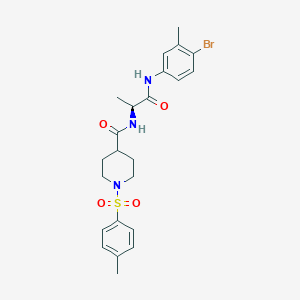![molecular formula C10H15N3O4S B12627733 N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide CAS No. 919996-84-2](/img/structure/B12627733.png)
N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyl group, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyridine ring enhances the compound’s ability to penetrate biological membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the hydroxyl and sulfamoyl groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their imidazo structure and bromine substitution.
Uniqueness
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide is unique due to its combination of hydroxyl, sulfamoyl, and pyridine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
919996-84-2 |
|---|---|
分子式 |
C10H15N3O4S |
分子量 |
273.31 g/mol |
IUPAC名 |
N-hydroxy-3-(2-pyridin-2-ylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C10H15N3O4S/c14-10(13-15)5-8-18(16,17)12-7-4-9-3-1-2-6-11-9/h1-3,6,12,15H,4-5,7-8H2,(H,13,14) |
InChIキー |
PLYDYLBYJULAQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNS(=O)(=O)CCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)


![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)

![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)
![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)

![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)

![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

